molecular formula C17H15F2N3O2 B2869596 4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-34-0

4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2869596
CAS No.: 861206-34-0
M. Wt: 331.323
InChI Key: ZYIVCUGAMLABSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 2,6-difluorophenyl group at position 4, a methyl group at position 5, and a 2-phenoxyethyl chain at position 2 (Fig. 1). This structure confers unique physicochemical properties, including enhanced lipophilicity due to the difluorophenyl moiety and improved solubility from the phenoxyethyl side chain.

Properties

IUPAC Name

4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c1-12-20-21(10-11-24-13-6-3-2-4-7-13)17(23)22(12)16-14(18)8-5-9-15(16)19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIVCUGAMLABSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Enzyme Inhibitors

  • IPI-9119: A tetrazole derivative with a 2,6-difluorophenyl group and phenoxybenzoic acid substituent. It irreversibly inhibits palmitoyl-ACP thioesterase, showing efficacy in prostate cancer xenografts .
  • GSK2194069 : A triazolone with a benzofuranyl-phenyl group, targeting β-ketoacyl-ACP reductase. Its specificity and potency are attributed to the benzofuranyl moiety, which enhances target binding .
  • TVB-2640 : A triazole-containing compound inhibiting β-ketoacyl-ACP reductase, currently in clinical trials (NCT02980029). Its cyclobutyl-methyl-benzonitrile substituent improves metabolic stability compared to simpler triazolones .

Key Structural Differences :

  • The target compound lacks the extended aromatic systems (e.g., benzofuranyl in GSK2194069) but retains the 2,6-difluorophenyl group common in enzyme inhibitors. The 2-phenoxyethyl chain may reduce steric hindrance compared to bulkier substituents in IPI-9117.

Antifungal Agents

  • Posaconazole : A triazole antifungal with a difluorophenyl group and tetrahydrofuran ring. It exhibits broad-spectrum activity, including against zygomycetes, due to its extended side chain optimizing membrane penetration .
  • 4-(2-Fluorophenyl)-5-Methyl-2-(2-Phenoxyethyl)-1,2,4-Triazol-3-One (): A structural isomer of the target compound with a single fluorine substitution. The 2,6-difluoro configuration in the target compound likely enhances metabolic stability and target affinity compared to the mono-fluorinated analog .

Neuroprotective Agents

  • W112 (4-(4-Heptyloxyphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One): Demonstrates anti-inflammatory and neuroprotective effects in Alzheimer’s models by modulating MAPK/NF-κB pathways. The heptyloxy group enhances blood-brain barrier penetration, while the target compound’s phenoxyethyl chain may offer similar advantages .

Physicochemical and Pharmacokinetic Properties

Compound Substituents LogP* Enzymatic Targets Therapeutic Area
Target Compound 2,6-Difluorophenyl, 2-Phenoxyethyl ~3.2† Potential β-ketoacyl-ACP reductase Oncology/Infectious Diseases
IPI-9119 2,6-Difluorophenyl, Phenoxybenzoic 4.1 Palmitoyl-ACP thioesterase Prostate Cancer
GSK2194069 Benzofuranyl-Phenyl 3.8 β-Ketoacyl-ACP reductase Metabolic Disorders
W112 4-Heptyloxyphenyl 5.0 MAPK/NF-κB pathways Neurodegeneration
4-(2-Fluorophenyl)-Triazol-3-One 2-Fluorophenyl 2.9 Undocumented Antifungal (inferred)

*Predicted using fragment-based methods. †Estimated via analogous compounds (e.g., : LogP ~3.0 for 5-ethyl-4-(2-phenoxyethyl)-triazol-3-one).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.